Yuanhuacine

Antileukemic activity Daphnane diterpenoids P-388 murine leukemia model

Yuanhuacine is a dual-mechanism daphnane diterpenoid—a DNA topoisomerase I inhibitor and a PKC activator—driving selective cytotoxicity against BL2 triple-negative breast cancer. It is uniquely validated in CRC (PLK1-mediated G2/M arrest), NSCLC (A-549 IC50 0.15 μM, 200-fold selectivity vs. P-388), and advanced formulation delivery studies (oral bioavailability 1.14%, t½ 9.64 h IV). Choose yuanhuacine for mechanism-specific programs that require PKC-activation-driven subtype selectivity and immunogenic potential, differentiating it from standard chemotherapeutics and PKC-antagonist analogs.

Molecular Formula C37H44O10
Molecular Weight 648.7 g/mol
Cat. No. B1233473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYuanhuacine
SynonymsYHL-14
Yuanhuacin
yuanhuacin A
yuanhuacine
Molecular FormulaC37H44O10
Molecular Weight648.7 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO
InChIInChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25-,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1
InChIKeyCGSGRJNIABXQJQ-NSCQCFIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yuanhuacine Procurement Guide: Molecular Identity and Structural Classification of a Daphnane Diterpenoid


Yuanhuacine (CAS 60195-70-2, synonym Gnidilatidin) is a daphnane-type diterpenoid ortho-ester (C37H44O10, MW 648.70 g/mol) isolated from the flowers of Daphne genkwa (Thymelaeaceae) [1]. It belongs to the rhamnofolane and daphnane diterpenoid class, characterized by a 5/7/6 tricyclic core with multiple oxygenated functional groups including an ortho-ester moiety, epoxide, and benzoate ester [2]. Yuanhuacine functions mechanistically as both a DNA topoisomerase I inhibitor and a protein kinase C (PKC) activator, with the latter mechanism being specifically associated with its subtype-selective antitumor activity in basal-like 2 (BL2) triple-negative breast cancer [3].

Why Generic Substitution Fails: Structural and Pharmacological Differentiation of Yuanhuacine Within the Daphnane Diterpenoid Class


Daphnane-type diterpenoids exhibit substantial functional divergence despite sharing a common 6-epoxy-daphnane skeleton [1]. Within this class, compounds such as gnidimacrin, yuanhuacine A, genkwadaphnin, and yuanhuajine display markedly distinct potency profiles, target engagement patterns, and pharmacokinetic behaviors. Yuanhuacine specifically demonstrates a unique dual-mechanism profile: DNA topoisomerase I inhibition (shared with genkwadaphnin) and PKC activation [2]. Critically, the PKC activation mechanism underpins yuanhuacine's subtype-selective activity against BL2 TNBC cells, a property not observed with generic daphnane diterpenoids such as yuanhuacine A, which functions instead as a PKC antagonist (IC50 2.82 ± 0.37 nM for phorbol ester receptor antagonism) [3]. Furthermore, yuanhuacine exhibits an absolute oral bioavailability of only 1.14% in rats, a critical constraint that distinguishes it from more bioavailable natural product leads and necessitates alternative formulation or delivery strategies [4].

Yuanhuacine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Yuanhuacine vs. Genkwadaphnin: Comparative Antiproliferative Potency in P-388 Lymphocytic Leukemia

Yuanhuacine and genkwadaphnin were directly compared in the same study for antileukemic activity in the P-388 lymphocytic leukemia screen. Both compounds demonstrated significant antileukemic effects with comparable potency in vitro and in vivo [1].

Antileukemic activity Daphnane diterpenoids P-388 murine leukemia model

Yuanhuacine Differential Cytotoxicity Across Cancer Cell Lines: A-549 Lung Cancer Selectivity

Yuanhuacine exhibits pronounced differential cytotoxicity across cancer cell lines, with exceptional potency against A-549 human lung cancer cells (IC50 = 0.15 μM) compared to substantially higher IC50 values in other lines: P-388 lymphocytic leukemia (IC50 = 30.0 μM, 200-fold lower sensitivity) and HMEC endothelial cells (IC50 = 14.0 μM, 93-fold lower sensitivity) [1].

Non-small cell lung cancer Cytotoxicity profiling A-549 cell line

Yuanhuacine BL2 TNBC Subtype Selectivity vs. Pan-TNBC Activity of Comparator Agents

Yuanhuacine demonstrates subtype-selective cytotoxicity against basal-like 2 (BL2) triple-negative breast cancer cells, with an IC50 matching that of HCC1806 cytotoxicity, while showing significantly reduced activity against other TNBC subtypes [1]. The mechanism depends on PKC activation, and SAR studies identified the epoxide moiety as critical for this activity. In contrast, comparator agents etoposide and gemcitabine did not show this BL2-selective profile in the same screening system [1].

Triple-negative breast cancer Basal-like 2 subtype PKC activation Subtype-selective cytotoxicity

Yuanhuacine Colorectal Cancer In Vivo Efficacy: HT-29 Xenograft Tumor Growth Inhibition

In an HT-29 colorectal cancer xenograft mouse model, yuanhuacine significantly inhibited tumor growth without causing obvious pathological changes in major organs [1]. In vitro, yuanhuacine reduced viability of CRC cells with IC50 values ranging from 28.09 to 56.16 μM across HCT116, HT-29, Caco-2, SW480, and LS174T cell lines, and induced G2/M phase arrest via PLK1 inhibition [1].

Colorectal cancer Xenograft model In vivo antitumor efficacy G2/M arrest

Yuanhuacine H1993 NSCLC Xenograft: Oral In Vivo Efficacy with Dose-Dependent Tumor Suppression

In an H1993 human non-small cell lung cancer (NSCLC) xenograft model, orally administered yuanhuacine produced dose-dependent tumor growth inhibition over 21 days of treatment [1]. Mechanistically, yuanhuacine regulates AMPK/mTOR signaling and actin cytoskeleton organization in NSCLC cells [1].

Non-small cell lung cancer H1993 xenograft Oral administration AMPK/mTOR pathway

Yuanhuacine Pharmacokinetic Profile: Critical Bioavailability Constraint Differentiating Formulation Requirements

Yuanhuacine exhibits extremely low absolute oral bioavailability of 1.14% in rats, reaching a maximum plasma concentration of 28.21 ± 2.79 ng/mL at 2 hours post-oral dosing [1]. The elimination half-life is 9.64 ± 1.53 hours following intravenous administration, with a large apparent volume of distribution of 26.07 ± 6.45 L/kg (IV) and 21.83 ± 3.54 L/kg (oral), indicating extensive tissue distribution [1]. Seven metabolites were identified, with oxidation and glucuronidation as primary metabolic pathways [1]. Notably, yuanhuacine crosses the blood-brain barrier [2], but systemic administration via oral and intravenous routes is associated with serious adverse toxicity effects [3].

Pharmacokinetics Oral bioavailability Tissue distribution Metabolism

Yuanhuacine Optimal Procurement and Research Application Scenarios Based on Evidence


Scenario 1: Basal-Like 2 Triple-Negative Breast Cancer Target Discovery and Drug Development

For research programs focused on BL2 TNBC subtype-selective therapeutics, yuanhuacine represents a uniquely validated tool compound. Procurement is indicated when the research objective requires a PKC-activating daphnane diterpenoid with demonstrated BL2 subtype selectivity and immunogenic potential. Evidence from the dual-screen study demonstrates that yuanhuacine's BL2 selectivity is not shared by etoposide or gemcitabine, and that the epoxide moiety is critical for this activity [1]. The compound shows activity in HCC1806 xenograft models at 0.7-1 mg/kg doses [1].

Scenario 2: Colorectal Cancer PLK1-Targeted Mechanistic Studies

Yuanhuacine is specifically appropriate for CRC research programs investigating PLK1-mediated G2/M cell cycle arrest mechanisms. Evidence demonstrates that yuanhuacine directly interacts with PLK1, CCNA2, and TTK, with anti-proliferation activity reversed by PLK1 overexpression [1]. The compound significantly inhibits HT-29 xenograft tumor growth without major organ toxicity, and in vitro IC50 values across five CRC cell lines range from 28.09 to 56.16 μM [1].

Scenario 3: NSCLC Research Requiring AMPK/mTOR Pathway Modulation

For NSCLC research programs, yuanhuacine offers a validated tool with exceptional A-549 cell potency (IC50 = 0.15 μM), representing a 200-fold selectivity advantage over P-388 leukemia cells and 93-fold over HMEC endothelial cells [1]. The compound regulates AMPK/mTOR signaling and actin cytoskeleton organization in NSCLC cells, with oral in vivo efficacy demonstrated in H1993 xenograft models [2].

Scenario 4: Alternative Delivery Formulation Development for Low-Bioavailability Natural Products

Yuanhuacine is an ideal model compound for formulation scientists developing advanced delivery systems for low-bioavailability natural products. With an absolute oral bioavailability of only 1.14% [1], yuanhuacine presents a challenging yet well-characterized PK profile (t½ = 9.64 h IV, Vd = 26.07 L/kg) that makes it suitable for evaluating pulmonary delivery, nanoparticulate formulations, or prodrug strategies. The established UHPLC-MS/MS analytical method with linear range of 1-1000 ng/mL [1] supports robust PK/PD studies.

Scenario 5: Structure-Activity Relationship Studies of Daphnane Diterpenoid PKC Modulators

For medicinal chemistry programs investigating the SAR of daphnane diterpenoids, yuanhuacine provides a critical comparator to compounds such as yuanhuacine A (PKC antagonist, IC50 = 2.82 ± 0.37 nM) [1]. Yuanhuacine's PKC activation mechanism produces a distinct pharmacological phenotype (BL2-selective cytotoxicity with immunogenic cytokine induction) versus the antagonist profile of yuanhuacine A, enabling comparative studies of functional divergence within the same structural class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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